Iriflophenone 3-C-glucoside Iriflophenone 3-C-glucoside Iriflophenone 3-C-glucoside is a natural product found in Aquilaria sinensis with data available.
Brand Name: Vulcanchem
CAS No.: 104669-02-5
VCID: VC21338175
InChI: InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1
SMILES:
Molecular Formula: C19H20O10
Molecular Weight: 408.4 g/mol

Iriflophenone 3-C-glucoside

CAS No.: 104669-02-5

Cat. No.: VC21338175

Molecular Formula: C19H20O10

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Iriflophenone 3-C-glucoside - 104669-02-5

CAS No. 104669-02-5
Molecular Formula C19H20O10
Molecular Weight 408.4 g/mol
IUPAC Name (4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Standard InChI InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1
Standard InChI Key BZYKNVLTMWYEFA-ZJKJAXBQSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O

Chemical Properties and Structure

Iriflophenone 3-C-glucoside is a benzophenone glycoside with a molecular formula of C19H20O10 and a molecular weight of 408.36 g/mol . The compound is characterized by a benzophenone skeleton with a glucose moiety attached at the C-3 position. It is also known by several synonyms including Iriflophenone 3-C-β-D-glucopyranoside and (3-β-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)(4-hydroxyphenyl)methanone .

Physical and Chemical Characteristics

The systematic IUPAC name for Iriflophenone 3-C-glucoside is (4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone . Its chemical structure includes multiple hydroxyl groups that contribute to its high polarity and solubility characteristics.

Table 1: Chemical Properties of Iriflophenone 3-C-glucoside

PropertyValue
CAS Number104669-02-5
Molecular FormulaC19H20O10
Molecular Weight408.36 g/mol
InChIKeyBZYKNVLTMWYEFA-ZJKJAXBQSA-N
SolubilitySoluble in DMSO (100 mg/mL)
Storage Recommendation-20°C

Natural Sources and Occurrence

Iriflophenone 3-C-glucoside has been identified in several plant species, primarily in the Aquilaria genus and other medicinal plants. It represents a significant bioactive constituent in these natural sources.

Plant Distribution

The compound has been reported as a major constituent in Aquilaria sinensis (Thymelaeaceae family), commonly known as agarwood . It constitutes approximately 3.17% of the methanolic extract from this plant species . Additionally, IP3G has been isolated from Cyclopia genistoides, a plant used in the production of honeybush tea, known for its health-promoting properties .

Biological Activities

Research has demonstrated that Iriflophenone 3-C-glucoside possesses multiple biological activities that may contribute to its therapeutic potential.

Anti-hyperglycemic Activity

One of the most significant biological properties of IP3G is its ability to lower fasting blood glucose levels. Research indicates that it exhibits potency comparable to that of insulin in reducing blood glucose concentrations .

Table 2: Comparison of Anti-hyperglycemic Activity

ParameterIriflophenone 3-C-glucosideInsulin (Positive Control)Methanolic Extract
Blood Glucose Reduction46.4%41.5%40.3%
Glucose Uptake Enhancement153%183%152%

These findings suggest that Iriflophenone 3-C-glucoside may have potential applications in managing diabetes and related metabolic disorders .

Antioxidant Properties

Research Methods and Detection

Various analytical techniques have been developed for the detection, quantification, and characterization of Iriflophenone 3-C-glucoside in plant materials and biological samples.

Analytical Techniques

High-performance liquid chromatography (HPLC) is commonly employed for the quantitative analysis of IP3G in plant extracts . Additionally, researchers have developed immunological methods using specific antibodies against IP3G for its detection.

Immunoassay Development

An indirect competitive enzyme-linked immunosorbent assay (ELISA) using a specific polyclonal antibody has been developed for the determination of IP3G from Aquilaria species . This method offers advantages in terms of specificity, rapidity, and simplicity compared to conventional chromatographic techniques.

Table 3: ELISA Assay Characteristics for IP3G Detection

ParameterValue
Detection Range100-1560 ng/mL
Intra-assay CV1.19-2.07%
Inter-assay CV3.76-7.15%
Recovery Rate96.0-99.0%
Recovery CV4.50-5.32%
Correlation with HPLCR² = 0.9321

The developed antibody shows high specificity for IP3G with minimal cross-reactivity with structurally related compounds. Cross-reactivity was observed with iriflophenone 3,5-C-β-d-diglucopyranoside (13%) and genkwanin 5-O-β-primeveroside (3.55%), while no cross-reactivity was detected with other compounds .

Pharmacological Applications

The biological properties of Iriflophenone 3-C-glucoside suggest several potential therapeutic applications that warrant further investigation.

Diabetes Management

The anti-hyperglycemic activity of IP3G, comparable to that of insulin, positions it as a potential candidate for development as an agent for diabetes management . Its ability to enhance glucose uptake by adipocytes suggests a mechanism involving improved insulin sensitivity or glucose transport.

Antioxidant Therapy

The antioxidant properties of IP3G may contribute to its potential applications in preventing or treating conditions associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions .

Desired ConcentrationAmount of Iriflophenone 3-C-glucoside
1 mg
1 mM2.4488 mL
5 mM0.4898 mL
10 mM0.2449 mL

Future Research Directions

Despite the promising findings regarding Iriflophenone 3-C-glucoside, several aspects warrant further investigation to fully elucidate its therapeutic potential.

Mechanism of Action Studies

More detailed investigations into the molecular mechanisms underlying the anti-hyperglycemic effects of IP3G are needed. Understanding its interactions with glucose transporters, insulin signaling pathways, and other relevant targets would provide valuable insights into its pharmacological actions.

Clinical Studies

While preclinical studies have demonstrated the biological activities of IP3G, clinical trials are necessary to establish its efficacy and safety in human subjects. Such studies would help determine its potential as a therapeutic agent for diabetes management or other applications.

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